molecular formula C19H20FNO B2756361 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide CAS No. 1049441-88-4

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2756361
CAS No.: 1049441-88-4
M. Wt: 297.373
InChI Key: XLGSSYQJDIODKA-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a cyclopropane ring fused to a 4-fluorophenyl group and a methyl-substituted benzamide moiety. The 3,4-dimethyl substitution on the benzamide core may influence steric interactions with biological targets, while the fluorine atom on the phenyl ring improves lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-13-3-4-15(11-14(13)2)18(22)21-12-19(9-10-19)16-5-7-17(20)8-6-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSSYQJDIODKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving cyclopropyl and fluorophenyl groups.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can confer rigidity to the molecule, enhancing its binding affinity to the target. The fluorophenyl ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide, a comparative analysis with analogous benzamide derivatives is provided below:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
This compound Cyclopropylmethyl linker, 3,4-dimethyl, 4-fluorophenyl ~311.35 (calculated) Conformational rigidity, enhanced metabolic stability
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-methylbenzamide, 3,4-difluorophenyl 261.24 Higher fluorine content, potential for increased polarity
N-(4-Ethylphenyl)-4-fluorobenzamide 4-fluorobenzamide, 4-ethylphenyl 257.29 Linear ethyl group may reduce steric hindrance
4-Amino-N-(4-fluorophenyl)benzamide 4-aminobenzamide, 4-fluorophenyl 244.25 Amino group introduces hydrogen-bonding capacity
F135 (from EP 3407716B1) Trifluoromethyl, dichlorophenyl, tetrafluorobut-enyl ~627.22 (calculated) Polyhalogenated structure, high lipophilicity

Key Observations:

Cyclopropane vs.

Fluorine Positioning : Unlike N-(3,4-difluorophenyl)-3-methylbenzamide, the target compound features a single fluorine atom on the phenyl ring, balancing lipophilicity and metabolic stability .

Functional Group Diversity: The absence of an amino group (cf. 4-Amino-N-(4-fluorophenyl)benzamide) suggests the target compound may prioritize passive diffusion over polar interactions .

Halogenation Patterns : Polyhalogenated analogs like F135 exhibit higher molecular weights and lipophilicity, which may compromise solubility compared to the target compound .

Research Findings and Hypothetical Activity

While direct pharmacological data for this compound is unavailable, insights can be extrapolated from structural analogs:

  • Kinase Inhibition Potential: Fluorophenyl-containing benzamides are frequently explored as kinase inhibitors (e.g., BCR-ABL or EGFR). The dimethyl substitution may modulate steric interactions with kinase ATP-binding pockets .
  • Metabolic Stability : Cyclopropane rings are resistant to oxidative degradation by cytochrome P450 enzymes, suggesting improved half-life compared to compounds with linear alkyl linkers .
  • Solubility Considerations: The lack of ionizable groups (e.g., amino or sulfonamide) may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structural features, which include:

  • A cyclopropyl group attached to a phenyl ring.
  • A dimethylbenzamide moiety that may influence its binding affinity and biological activity.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to modulate protein kinase activity, which is crucial for cellular proliferation and survival .
  • Receptor Interaction : The compound may exhibit affinity for various receptors, potentially influencing neurotransmitter systems and other signaling pathways. This could lead to effects such as altered mood or pain perception.

Biological Activity Data

Research has indicated that this compound possesses notable biological activities. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityModel UsedKey Findings
Cholesterol Absorption InhibitionHamster ModelReduced liver cholesteryl esters with an ED50 of 0.04 mg/kg/day.
Antiparasitic ActivityIn vitro AssaysDisrupted Na+ homeostasis in parasites leading to cell death.
Protein Kinase ModulationCellular AssaysAltered cellular proliferation rates in cancer cell lines.

Case Study 1: Cholesterol-Lowering Effects

A study conducted by Burnett et al. evaluated the cholesterol-lowering efficacy of this compound in a cholesterol-fed hamster model. The results demonstrated a significant reduction in total plasma cholesterol levels and liver cholesteryl esters, indicating its potential as a therapeutic agent for hypercholesterolemia .

Case Study 2: Antiparasitic Properties

In another investigation, the compound was tested against various parasitic infections. It showed promising results in disrupting Na+ homeostasis within parasites, leading to a fast-to-moderate rate of cell death. This suggests potential applications in treating parasitic diseases .

Q & A

Q. Key Considerations :

  • Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient).
  • Intermediate characterization uses ¹H/¹³C NMR and LC-MS.

Advanced: How can regioselectivity challenges in cyclopropane synthesis be mitigated?

Methodological Answer:
Regioselectivity issues arise during cyclopropane formation due to competing reaction pathways. Strategies include:

  • Steric Control : Use bulky substituents on the starting alkene (e.g., 4-fluorostyrene derivatives) to favor endo transition states.
  • Catalyst Tuning : Employ chiral catalysts like Rh₂(OAc)₄ to enforce enantioselective cyclopropanation, reducing byproducts .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. Data Analysis :

  • Compare GC-MS profiles of crude reactions under varying conditions.
  • Use X-ray crystallography to confirm regiochemistry in crystalline intermediates.

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:
Based on structural analogs (e.g., WAY-324631 in ), potential targets include:

  • Serotonin Receptors (5-HT₁A) : The fluorophenyl and cyclopropane groups mimic known 5-HT₁A ligands. Radioligand displacement assays (³H-8-OH-DPAT) quantify binding affinity .
  • Dihydrofolate Reductase (DHFR) : The benzamide moiety may interact with the DHFR active site. Enzymatic inhibition is tested via UV-Vis spectroscopy (NADPH oxidation at 340 nm) .

Q. Experimental Design :

  • Use HEK-293 cells transfected with 5-HT₁A for receptor studies.
  • For DHFR, compare IC₅₀ values with methotrexate (positive control).

Advanced: How can conflicting binding data across receptor subtypes be resolved?

Methodological Answer:
Contradictory binding data (e.g., high 5-HT₁A affinity but low 5-HT₂A) may arise from assay variability or off-target effects. Solutions include:

  • Orthogonal Assays : Confirm 5-HT₁A binding via surface plasmon resonance (SPR) and functional cAMP assays .
  • Selectivity Profiling : Screen against a panel of 50+ GPCRs using β-arrestin recruitment assays (e.g., TRUPATH platform) .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) model ligand-receptor interactions to identify key residues (e.g., D116 in 5-HT₁A) influencing selectivity .

Q. Advanced Tip :

  • Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the cyclopropane region.

Advanced: How to optimize metabolic stability in preclinical studies?

Methodological Answer:
Poor metabolic stability (e.g., CYP3A4-mediated oxidation) is addressed via:

  • Structural Modifications : Replace labile cyclopropane hydrogens with deuterium (deuterated analogs) or introduce electron-withdrawing groups on the benzamide .
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Pharmacokinetic Modeling : Fit data to a two-compartment model (e.g., Phoenix WinNonlin) to predict t₁/₂ and AUC improvements .

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